N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a 3-chloro-4-methoxybenzoyl group at position 2 and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety at position 2. This structure combines aromatic and heterocyclic elements, which are often associated with bioactivity in agrochemical and pharmaceutical contexts.
Properties
Molecular Formula |
C20H14ClN3O4S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C20H14ClN3O4S/c1-10-19(29-24-23-10)20(26)22-16-12-5-3-4-6-14(12)28-18(16)17(25)11-7-8-15(27-2)13(21)9-11/h3-9H,1-2H3,(H,22,26) |
InChI Key |
HLMRCHMDSDEMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Benzofuran/Thiadiazole Derivatives
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs:
*Calculated based on molecular formula C₁₉H₁₄ClN₃O₄S.
Key Observations :
- Substituent Electronic Effects : The target compound’s 3-chloro-4-methoxybenzoyl group introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may enhance binding to biological targets compared to the brominated analog .
- Benzofuran vs.
- Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole in the target compound differs from isotianil’s 1,2-thiazole, which may alter metabolic stability or interaction with enzymes .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW ~444.8) is heavier than tiadinil (MW 283.73) but comparable to the brominated analog (MW 442.287). The methoxy group may increase hydrophilicity relative to methyl or bromo substituents.
Biological Activity
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzofuran core, a chloro-methoxybenzoyl group, and a thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 469.9 g/mol. The structural features contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation.
- Receptor Modulation : It has been suggested that the compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Cytotoxic Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Anticancer Properties
Research has demonstrated that this compound possesses significant anticancer properties. For instance:
-
Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer). The IC50 values for these cell lines were reported as follows:
Cell Line IC50 (µM) MCF-7 3.96 A431 4.38
These results suggest that the compound effectively inhibits the growth of cancer cells at relatively low concentrations.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory properties:
- Mechanistic Insights : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, contributing to its anti-inflammatory effects.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antitumor Activity : A study conducted by researchers examined the effects of this compound on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.
- Inflammation Models : Another study assessed the anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in mice. The treated group showed decreased levels of inflammatory markers compared to untreated controls.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiadiazole ring | Moderate anticancer activity |
| Compound B | Benzofuran core | Strong anti-inflammatory effects |
| Compound C | Chloro substitution | Enhanced cytotoxicity |
This comparative analysis indicates that while structural similarities exist, variations in biological activity highlight the unique therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
